4-[Ethyl(methylsulfonyl)amino]benzoic acid
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Overview
Description
4-[Ethyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO4S. It belongs to the class of sulfanilides, which are aromatic compounds containing a sulfanilide moiety. This compound is characterized by the presence of an ethyl group, a methylsulfonyl group, and a benzoic acid moiety .
Preparation Methods
The synthesis of 4-[Ethyl(methylsulfonyl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with ethyl(methylsulfonyl)amine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
4-[Ethyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-[Ethyl(methylsulfonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Ethyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets involved in these effects are subjects of ongoing research .
Comparison with Similar Compounds
4-[Ethyl(methylsulfonyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-(Methylsulfonyl)aniline: This compound has a similar sulfonyl group but lacks the ethyl group and the benzoic acid moiety.
4-(Ethylsulfonyl)aniline: This compound has an ethylsulfonyl group instead of a methylsulfonyl group.
4-(Methylsulfonyl)benzoic acid: This compound has a methylsulfonyl group and a benzoic acid moiety but lacks the ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-11(16(2,14)15)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXSHAKGAWIHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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